O-(2,2-dimethylpropyl)hydroxylamine hydrochloride
Description
Properties
IUPAC Name |
O-(2,2-dimethylpropyl)hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(2,3)4-7-6;/h4,6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOXCPGCDWRACS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630580 | |
| Record name | O-(2,2-Dimethylpropyl)hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187399-72-0 | |
| Record name | O-(2,2-Dimethylpropyl)hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20630580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Hydroxylamine Hydrochloride
The direct alkylation of hydroxylamine hydrochloride represents the most straightforward route to O-(2,2-dimethylpropyl)hydroxylamine hydrochloride. This method involves reacting hydroxylamine hydrochloride with 2,2-dimethylpropyl bromide or chloride under basic conditions. The reaction mechanism follows an S<sub>N</sub>2 pathway, where the hydroxylamine oxygen acts as a nucleophile attacking the electrophilic carbon of the alkyl halide .
Reaction Conditions :
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Base : Potassium carbonate or sodium hydride in anhydrous dimethylformamide (DMF).
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Temperature : 0–40°C to minimize N-alkylation side reactions.
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Molar Ratio : Hydroxylamine hydrochloride to alkylating agent (1:1.2–1.5) to ensure complete conversion .
Challenges :
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Selectivity : The amine group in hydroxylamine competes for alkylation, necessitating careful pH control. Deprotonation of the hydroxyl group (pK<sub>a</sub> ~6) over the amine (pK<sub>a</sub> ~4) is achieved using mild bases like K<sub>2</sub>CO<sub>3</sub> .
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Steric Hindrance : The bulky 2,2-dimethylpropyl group reduces reaction rates, often requiring extended reaction times (24–48 hours).
Example Protocol :
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Dissolve hydroxylamine hydrochloride (10 mmol) in DMF (20 mL).
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Add K<sub>2</sub>CO<sub>3</sub> (15 mmol) and 2,2-dimethylpropyl bromide (12 mmol).
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Stir at 25°C for 36 hours, monitor by TLC.
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Quench with water, extract with ethyl acetate, and concentrate.
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Precipitate the hydrochloride salt using HCl-saturated ether.
Yield : 45–55% (estimated from analogous N,O-dimethylhydroxylamine syntheses ).
Protection-Deprotection Strategy Using Acyl Groups
To enhance O-alkylation selectivity, a protection-deprotection sequence is employed. The amine group is temporarily acylated, leaving the hydroxyl group free for alkylation. This method, adapted from N,O-dimethylhydroxylamine hydrochloride synthesis , involves:
Step 1: Acylation
Hydroxylamine hydrochloride is treated with acetic anhydride to form N-acetylhydroxylamine, which is isolated and purified.
Step 2: O-Alkylation
The N-acetyl intermediate reacts with 2,2-dimethylpropyl bromide in the presence of NaH/THF at 0°C.
Step 3: Deprotection
Hydrolysis with HCl (6M) removes the acetyl group, followed by salt formation.
Advantages :
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Selectivity : Acylation suppresses N-alkylation, improving O-alkylation yields to 60–70% .
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Scalability : Compatible with industrial-scale processes due to mild conditions.
Limitations :
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Additional steps increase synthesis time and cost.
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction offers an alternative route for forming the O-alkyl bond. This method utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple hydroxylamine with 2,2-dimethylpropan-1-ol.
Reaction Setup :
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Reagents : Hydroxylamine hydrochloride (1 eq), 2,2-dimethylpropan-1-ol (1.2 eq), DEAD (1.5 eq), PPh<sub>3</sub> (1.5 eq) in THF.
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Conditions : 0°C to room temperature, 12–24 hours.
Outcome :
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Direct formation of O-(2,2-dimethylpropyl)hydroxylamine, which is converted to the hydrochloride salt via HCl treatment.
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Yield : ~50% (lower due to competing side reactions with the amine group) .
Grignard Reagent Alkylation
Reaction of hydroxylamine-O-sulfonic acid with a Grignard reagent (2,2-dimethylpropylmagnesium bromide) provides a pathway to the target compound.
Procedure :
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Generate 2,2-dimethylpropylmagnesium bromide in dry ether.
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Add hydroxylamine-O-sulfonic acid (1 eq) at −78°C.
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Warm to room temperature, hydrolyze with NH<sub>4</sub>Cl, and acidify with HCl.
Yield : 30–40% (limited by instability of intermediates) .
Comparison of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Selectivity | Scalability |
|---|---|---|---|---|
| Direct Alkylation | 45–55 | 24–48 | Moderate | High |
| Protection-Deprotection | 60–70 | 48–72 | High | Moderate |
| Mitsunobu Reaction | 50 | 12–24 | Low | Low |
| Grignard Alkylation | 30–40 | 6–12 | Moderate | Low |
Key Observations :
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Protection-Deprotection offers the best balance of yield and selectivity but requires additional steps.
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Direct Alkylation is preferable for industrial applications due to simplicity.
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Steric hindrance from the 2,2-dimethylpropyl group universally reduces reaction rates across all methods.
Chemical Reactions Analysis
Types of Reactions
O-(2,2-dimethylpropyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Oximes
Reduction: Amines
Substitution: Substituted hydroxylamines
Scientific Research Applications
Applications in Scientific Research
O-(2,2-dimethylpropyl)hydroxylamine hydrochloride finds extensive applications in various domains:
Pharmaceutical Synthesis
- Weinreb Amides: It is crucial for synthesizing Weinreb amides, which are intermediates in the production of ketones and other complex organic molecules .
- Antiviral and Antibacterial Agents: The compound plays a role in developing drugs that target infectious diseases, including tuberculosis treatments like isoniazid .
Agricultural Chemicals
- This compound is used as an intermediate for synthesizing crop protection agents, contributing to the development of safer and more effective agricultural products .
Case Study 1: Synthesis of Weinreb Amides
Research conducted by Goel and Krolls demonstrated the utility of this compound in synthesizing Weinreb amides. The study highlighted the advantages of using this compound over traditional methods that often involve toxic reagents. The results showed improved yields and product quality while minimizing environmental impact .
Case Study 2: Development of Antiviral Drugs
A study published in "Organic Preparations and Procedures International" illustrated how this compound was utilized to synthesize key intermediates for antiviral drugs. The research emphasized the compound's effectiveness in facilitating reactions that lead to potent therapeutic agents .
Comparative Data Table
| Application Area | Compound Role | Key Benefits |
|---|---|---|
| Pharmaceutical Synthesis | Intermediate for Weinreb amides | High yield, reduced toxicity |
| Agricultural Chemicals | Synthesis of crop protection agents | Safer alternatives to existing products |
| Antiviral Drug Development | Key intermediate | Effective against infectious diseases |
Mechanism of Action
The mechanism of action of O-(2,2-dimethylpropyl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by forming stable complexes with the active sites, thereby modulating biochemical pathways . The specific molecular targets and pathways depend on the context of its application .
Comparison with Similar Compounds
Structural and Reactivity Differences
- Steric Effects : The neopentyl group in O-(2,2-dimethylpropyl)hydroxylamine HCl creates significant steric hindrance compared to linear substituents (e.g., ethyl or allyl groups). This reduces nucleophilic reactivity but enhances stability in acidic conditions .
- Solubility : Linear analogs like O-ethylhydroxylamine HCl exhibit higher water solubility due to reduced hydrophobicity, whereas bulky substituents (e.g., neopentyl, tert-butyl) favor organic solvents .
- Applications :
- O-Ethyl and O-tert-butyl derivatives are common in pharmaceuticals for oxime and nitrone synthesis.
- Neopentyl and cyclopropylmethyl analogs may see niche use in specialty polymers or stabilized intermediates .
Biological Activity
O-(2,2-dimethylpropyl)hydroxylamine hydrochloride is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound is a hydroxylamine derivative that can inhibit enzyme activity by forming stable complexes with active sites. This interaction modulates various biochemical pathways, making it a valuable tool in enzymatic studies and drug development.
Chemical Reactions
The compound undergoes several important chemical reactions:
- Oxidation : Converts to oximes using agents like hydrogen peroxide.
- Reduction : Can be reduced to form amines using lithium aluminum hydride or sodium borohydride.
- Substitution : Participates in nucleophilic substitution reactions with alkyl halides and acyl chlorides.
Enzyme Inhibition
Research has shown that this compound effectively inhibits specific enzymes. For instance, it has been reported to inhibit ammonia-oxidizing bacteria (AOB) growth by interfering with the ammonia monooxygenase enzyme . This inhibition is concentration-dependent, highlighting its potential as a biochemical probe.
Case Studies
- Enzyme Reactivation : In studies involving organophosphate poisoning, hydroxylamines have demonstrated the ability to reactivate inhibited cholinesterases. This property is particularly relevant for developing antidotes against nerve agents .
- Nitrite Production : Hydroxylamine was found to induce nitrite formation from oximes in Pseudomonas aeruginosa cultures. The activity was enhanced in the presence of oximes, indicating a complex interplay between these compounds and microbial metabolism .
- Electrochemical Detection : A study utilized a modified glassy carbon electrode for the sensitive determination of hydroxylamine concentrations, demonstrating its practical applications in monitoring environmental samples .
Therapeutic Potential
This compound is being investigated for its potential therapeutic applications:
- Drug Development : Its role as an intermediate in synthesizing pharmaceuticals has been noted, particularly in creating compounds with antitumor properties.
- Biochemical Assays : It serves as a probe in various biochemical assays due to its ability to modulate enzyme activity and influence cellular pathways.
Data Summary
Q & A
Q. What PPE and waste disposal protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
